(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid
Overview
Description
“(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid” is an organic compound with the molecular formula C7H9BBrNO2 . It is a white to pale cream powder and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(Br)=NC(C)=C1B(O)O
. This indicates that the molecule consists of a pyridine ring with bromine, boronic acid, and two methyl groups attached at different positions . Chemical Reactions Analysis
This compound is known to be involved in various chemical reactions. For instance, it has been used in iterative cross-coupling reactions for the synthesis of non-cytotoxic terpyridines . It has also been used in the Garlanding approach for the synthesis of phenyl-pyridyl scaffolds , and in cyanation for the synthesis of aromatic nitriles .Physical and Chemical Properties Analysis
This compound is a white to pale cream powder . It has a high purity, with an assay (HPLC) of ≥94.0% .Scientific Research Applications
Catalysis and Synthesis
Boronic acids, including derivatives like (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid, play a pivotal role in the pharmaceutical industry for API-based synthesis. The palladium-catalyzed Suzuki–Miyaura borylation reactions are highlighted for their efficiency in preparing various active agents. For instance, regioselective borylation was explored for the formation of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate but was directed towards a dimerization product. This process has been linked with the development of potential anti-cancer and anti-TB agents through acid-amine coupling reactions, forming compounds with significant bioactivity (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Material Science and Boronic Acid Complexation
Studies have delved into the geometrical structures and relative energies of dimers of boroglycine and derivatives, showcasing their relevance in material science and pharmacology. Computational methods highlighted the stability and structure of these dimers, contributing to the understanding of boronic acid complexation, a key aspect in the synthesis of biologically active compounds (Larkin et al., 2008). Similarly, organoplatinum(IV) boronic acids have been synthesized and studied for their self-assembly properties in solid-state through hydrogen bonding, forming structures like dimers, polymers, or sheet structures, indicating their potential in creating complex molecular architectures (Safa et al., 2012).
Spectroscopic Analysis and Structural Investigation
The molecular structure of boronic acid derivatives has been examined through various spectroscopic techniques. Studies have focused on the stable conformers and geometrical molecular structures of compounds like 6-Bromo-3-Pyridinyl Boronic Acid, using techniques like FT-IR, Raman, and NMR spectroscopy. These studies are crucial for understanding the physical and chemical properties of boronic acids, which are integral in applications ranging from organic synthesis to biomedical fields (Dikmen & Alver, 2015).
Biomedical Applications
Boronic acids and their derivatives have seen applications in various biomedical fields. They have been utilized in the development of enzyme inhibitors, boron neutron capture agents for cancer therapy, and as mimics that recognize biologically important saccharides. The unique structural features of boronic acid compounds have spurred significant interest in their biomedical applications, leading to the development of novel therapeutic and diagnostic tools (Yang, Gao, & Wang, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
It’s worth noting that boronic acids are widely used in the suzuki-miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then forms a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which boronic acids are commonly used, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, it can be inferred that (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid could potentially influence the synthesis of these compounds.
Result of Action
Given its potential use in the suzuki-miyaura cross-coupling reaction, it can be inferred that the compound could play a role in the formation of new carbon-carbon bonds, thereby influencing the synthesis of various organic compounds .
Action Environment
It’s known that the suzuki-miyaura cross-coupling reaction, in which boronic acids are used, can be influenced by various factors, including temperature, ph, and the presence of a suitable catalyst .
Properties
IUPAC Name |
(6-bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXITYQLWOMIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1C)Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660633 | |
Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-23-0 | |
Record name | B-(6-Bromo-2,4-dimethyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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